4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide
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Overview
Description
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide typically involves the bromination of 2,3,5,6-tetrafluoropyridine. One common method includes the reaction of 2,3,5,6-tetrafluoropyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination has also been explored to minimize waste and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative .
Scientific Research Applications
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but lacks the fluorine atoms, which can significantly alter its reactivity and applications.
2-(Bromomethyl)-6-methylpyridine hydrobromide:
Uniqueness
The presence of fluorine atoms in 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide makes it unique compared to other bromomethylpyridine derivatives.
Properties
Molecular Formula |
C6H3Br2F4N |
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Molecular Weight |
324.90 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3,5,6-tetrafluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H2BrF4N.BrH/c7-1-2-3(8)5(10)12-6(11)4(2)9;/h1H2;1H |
InChI Key |
HQRWCGBBTINOAD-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=NC(=C1F)F)F)F)Br.Br |
Origin of Product |
United States |
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